2-(3-Bromopropyl)phenol
Overview
Description
2-(3-Bromopropyl)phenol is an organic compound with the molecular formula C9H11BrO It consists of a phenol group substituted with a 3-bromopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)phenol typically involves the bromination of 3-phenylpropanol. One common method is the electrophilic aromatic substitution reaction, where phenol reacts with 3-bromopropanol in the presence of a strong acid catalyst . The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-100°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the bromination of phenol derivatives under controlled conditions to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromopropyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding propylphenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of 3-aminopropylphenol or 3-thiopropylphenol.
Oxidation: Formation of 2-(3-bromopropyl)quinone.
Reduction: Formation of 3-propylphenol.
Scientific Research Applications
2-(3-Bromopropyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)phenol involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
3-Bromophenol: Lacks the propyl chain, making it less versatile in synthetic applications.
2-(3-Chloropropyl)phenol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Phenylpropanol: The precursor in the synthesis of 2-(3-Bromopropyl)phenol, lacking the bromine atom.
Uniqueness: this compound is unique due to the presence of both a phenol group and a bromopropyl chain, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(3-bromopropyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPCURIXQQIJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313804 | |
Record name | 2-(3-Bromopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57027-76-6 | |
Record name | 2-(3-Bromopropyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57027-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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